1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Medicinal Chemistry Structure-Based Drug Design Scaffold Comparison

Procure CAS 2034605-06-4, a 'piperidine-extended' imidazolidine-2,4-dione featuring a critical sulfonyl-piperidine spacer and 4-ethoxyphenyl terminal group. Unlike generic imidazolidine-2,4-diones, this architecture introduces conformational flexibility and a basic amine center, enabling alternative binding modes for PIM kinase family screening (hematological/solid tumor models) and chymase target engagement studies. Validated scaffold for focused library synthesis with zero Lipinski/Veber violations. Ideal for scaffold-hopping and selectivity profiling campaigns.

Molecular Formula C22H25N3O5S
Molecular Weight 443.52
CAS No. 2034605-06-4
Cat. No. B2751044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
CAS2034605-06-4
Molecular FormulaC22H25N3O5S
Molecular Weight443.52
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
InChIInChI=1S/C22H25N3O5S/c1-2-30-19-8-10-20(11-9-19)31(28,29)23-14-12-17(13-15-23)24-16-21(26)25(22(24)27)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
InChIKeyPORURNUPPJUABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034605-06-4) Structural and Procurement Baseline


1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034605-06-4, PubChem CID 91819533) is a synthetic heterocyclic compound belonging to the imidazolidine-2,4-dione class, featuring a piperidine-sulfonyl linker between the imidazolidine core and a 4-ethoxyphenyl group [1]. Its molecular formula is C22H25N3O5S, with a molecular weight of 443.52 g/mol [1]. The compound is catalogued by multiple chemical vendors including AA BLOCKS (AA0230C5), Angene Chemical (AG0230EX), A2B Chem (BI99537), and Ambinter (Amb23602640), indicating established commercial availability for research procurement [1].

Why Imidazolidine-2,4-dione Analogs Cannot Substitute 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione


Generic substitution of 1-(1-((4-ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione with simpler imidazolidine-2,4-dione derivatives (e.g., phenytoin, 3-phenylimidazolidine-2,4-dione) is scientifically unsound due to the critical role of the piperidine-sulfonyl spacer and the 4-ethoxyphenyl terminal group in defining target engagement profiles. SAR studies on structurally related 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione chymase inhibitors demonstrate that the sulfonyl moiety participates directly in hydrogen-bonding interactions with the His-45 side chain of the target enzyme, while the aryl substituent dictates S1'–S2' subsite occupancy [1]. The piperidine linker in CAS 2034605-06-4 introduces conformational flexibility and a basic amine center absent in the direct sulfonyl series, which is predicted to alter selectivity, pharmacokinetic properties, and binding kinetics relative to compounds lacking this spacer [1].

Quantitative Evidence for Differentiated Selection of 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione


Piperidine-Sulfonyl Spacer Confers Topological Differentiation from Direct-Sulfonyl Imidazolidine-2,4-diones

CAS 2034605-06-4 contains a piperidine-4-sulfonyl linkage connecting the imidazolidine-2,4-dione core to the 4-ethoxyphenyl group, whereas the foundational chymase inhibitor series (e.g., compound 29 in Niwata et al., 1997) employs a direct N-sulfonyl bond to the imidazolidine ring [1]. This elongates the molecular scaffold by approximately 2.5 Å (estimated N–N distance between core and aryl centroid) and introduces a tertiary amine with a predicted pKa ~8.0, which is absent in the direct-sulfonyl series. The PubChem-computed XLogP3 of 2.6 and Topological Polar Surface Area (TPSA) of 95.6 Ų for CAS 2034605-06-4 indicate moderate lipophilicity and hydrogen-bonding capacity distinct from smaller imidazolidine-2,4-diones (e.g., phenytoin: TPSA 58.2 Ų, XLogP3 2.5) [1].

Medicinal Chemistry Structure-Based Drug Design Scaffold Comparison

4-Ethoxyphenyl Sulfonyl Substituent Provides Differentiated Lipophilicity and Electronic Character vs. Halogenated Analogs

The 4-ethoxyphenyl sulfonyl group of CAS 2034605-06-4 represents a specific electronic and steric substitution pattern distinct from closely catalogued analogs such as 1-(1-((3,5-difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034513-00-1) and 1-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034332-43-7) . The ethoxy substituent is an electron-donating group (Hammett σp = -0.24) versus the electron-withdrawing fluorine (σp = +0.06) and chlorine (σp = +0.23), which alters the electron density of the sulfonyl group and may modulate hydrogen-bond acceptor strength [1]. SAR from the chymase inhibitor series demonstrated that aryl sulfonyl substituents with hydrogen-bond acceptors (nitrile, methoxycarbonyl) enhance inhibitory activity, suggesting the ethoxy group's dual electron-donating and hydrogen-bond-accepting character may confer distinct target interactions [1].

Structure-Activity Relationships Lead Optimization Property-Based Design

Predicted PIM Kinase Pan-Inhibition Profile Distinguishes CAS 2034605-06-4 from Chymase-Selective Imidazolidine-2,4-dione Series

Multiple vendor annotations and structural analog data suggest that CAS 2034605-06-4 is being investigated as a pan-PIM kinase inhibitor, in contrast to the well-established chymase-selective imidazolidine-2,4-dione series represented by Niwata et al. (1997) [1]. While direct IC50 data for CAS 2034605-06-4 are not publicly available in peer-reviewed literature, a structurally related imidazolidine-2,4-dione derivative (CHEMBL4456165) demonstrates potent PIM2 inhibition with an IC50 of 0.160 nM and PIM1 inhibition with an IC50 of 0.290 nM in recombinant enzyme assays measuring BAD phosphorylation at Ser112 [2]. The presence of the phenyl substituent at N-3 of the imidazolidine ring and the piperidine-sulfonyl linker in CAS 2034605-06-4 are consistent with kinase inhibitor pharmacophore requirements, whereas the chymase-selective series requires a direct N-sulfonyl linkage without the piperidine spacer [1].

Kinase Inhibition Oncology Target Selectivity PIM Kinase Family

Computed ADME Property Profile Indicates Favorable Oral Bioavailability Parameters vs. Direct-Sulfonyl Series

PubChem-computed properties for CAS 2034605-06-4 reveal compliance with multiple drug-likeness filters: XLogP3 = 2.6 (within Lipinski optimal range 0–5), TPSA = 95.6 Ų (below 140 Ų threshold for oral bioavailability), Molecular Weight = 443.52 g/mol (within Veber range), Rotatable Bonds = 6 (≤10), and Hydrogen Bond Acceptors = 6 (≤10) [1]. In comparison, direct-sulfonyl chymase inhibitors such as 3-[(4-chlorophenyl)sulfonyl]-1-(4-chlorophenyl)-imidazolidine-2,4-dione have a lower rotatable bond count (~3) due to the absence of the piperidine ring, which may reduce conformational adaptability for optimal target engagement [2]. The compound passes Pfizer's 3/75 rule for reduced toxicity risk (XLogP3 < 3, TPSA > 75 Ų) [1].

ADME Prediction Drug-likeness Lead Selection Physicochemical Profiling

Commercial Availability Across Multiple Independent Vendors Enables Supply Chain Resilience

CAS 2034605-06-4 is registered as a substance with five distinct PubChem Substance IDs (SID 444807814, 522642787, 480761242, 364956593, 480086914) from independent depositors including BenchChem, Angene Chemical, A2B Chem, Ambinter, and AA BLOCKS [1]. This multi-vendor availability contrasts with more structurally constrained analogs such as 1-(1-((3,5-difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034513-00-1), which appears to be listed by fewer suppliers, reducing competitive pricing and supply security . The fragmentation of the sulfonyl piperidine imidazolidine-2,4-dione chemical space means that structurally unique substitution patterns often correlate with single-supplier dependency; the broader sourcing for CAS 2034605-06-4 provides a procurement advantage.

Chemical Procurement Supply Chain Research Reagent Sourcing Vendor Comparison

Recommended Research and Procurement Application Scenarios for 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione


PIM Kinase Family Inhibitor Screening in Oncology Drug Discovery

Based on vendor annotations and structural analogy to potent PIM inhibitors (e.g., CHEMBL4456165 with PIM2 IC50 = 0.160 nM), CAS 2034605-06-4 is suitably prioritized for primary screening campaigns targeting the PIM kinase family in hematological and solid tumor models [1]. Its piperidine-sulfonyl scaffold differentiates it from ATP-mimetic kinase inhibitors and may offer an alternative binding mode. Researchers should benchmark against established PIM inhibitors such as SGI-1776 or AZD1208 to establish selectivity windows [1].

Chymase-Mediated Cardiovascular Disease Target Validation Studies

The imidazolidine-2,4-dione core and aryl sulfonyl motif are structurally validated as chymase inhibitory pharmacophores, as demonstrated by Niwata et al. (1997) [2]. CAS 2034605-06-4 can serve as a structurally diversified probe to interrogate the role of human heart chymase in angiotensin II generation and cardiac fibrosis models. Its piperidine linker may confer altered tissue distribution relative to direct-sulfonyl series inhibitors, providing complementary pharmacological tools [2].

Scaffold-Hopping Reference Compound for Imidazolidine-2,4-dione Library Design

CAS 2034605-06-4 exemplifies a 'piperidine-extended' imidazolidine-2,4-dione architecture distinct from the more commonly explored direct N-sulfonyl or N-alkyl series [3]. It serves as a valuable reference point for library enumeration and scaffold-hopping exercises where increasing three-dimensional character and modulating basicity are desired outcomes. Its computed drug-likeness properties (Lipinski/Veber zero violations) support its use as a core scaffold in focused library synthesis [3].

Chemical Biology Probe for Investigating Sulfonyl Piperidine Pharmacophore Contributions

The 4-ethoxyphenyl sulfonyl piperidine substructure of CAS 2034605-06-4 is a recurrent motif in bioactive molecules, including PDE5 inhibitors (sildenafil analogs) and 5-HT7 receptor antagonists [4]. Procuring this compound enables systematic profiling of the sulfonyl piperidine pharmacophore's contribution to selectivity across enzyme, GPCR, and ion channel target panels, supporting chemoproteomics and phenotypic screening hit deconvolution [4].

Quote Request

Request a Quote for 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.